molecular formula C14H21BO3 B1397258 (2-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol CAS No. 1544673-46-2

(2-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol

Cat. No.: B1397258
CAS No.: 1544673-46-2
M. Wt: 248.13 g/mol
InChI Key: HLEBNLQFGHQIKK-UHFFFAOYSA-N
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Description

(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (compound 2g) is a boron-containing aromatic alcohol characterized by a pinacol boronate ester group and a para-methyl substituent on the phenyl ring. It is synthesized via General Procedure A, involving sodium borohydride reduction of 3-formylbenzeneboronic acid in the presence of pinacol and magnesium sulfate, achieving a high yield of 97% . Its structure is confirmed by NMR spectroscopy, with distinct signals for the methyl groups (δ 1.39 ppm in $^1$H-NMR) and the boronate ester ($^{11}$B-NMR δ 30.6 ppm) . This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl frameworks in pharmaceuticals and materials science .

Properties

IUPAC Name

[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEBNLQFGHQIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate, under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF (Dimethylformamide).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the development of boron-containing drugs due to the unique properties of boronic esters.

Medicine:

  • Investigated for use in drug delivery systems and as a component in pharmaceuticals due to its stability and reactivity.

Industry:

Mechanism of Action

The mechanism of action of (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and hydroboration. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Key Observations :

  • 2g exhibits the highest yield (97%), likely due to the electron-donating methyl group stabilizing intermediates during boronate ester formation .
  • Halogen-substituted analogs (2e , 2f , 2d ) show slightly lower yields (90–95%), suggesting electron-withdrawing groups (F, Cl) may slightly hinder the reaction .

Structural and Spectroscopic Analysis

Comparative NMR data highlight substituent effects on electronic environments (Table 2):

Compound $^1$H-NMR (Methanol-d4) $^{13}$C-NMR (Boronate C) $^{11}$B-NMR Reference
2g δ 7.66 (d, J = 1.8 Hz, 1H), 4.57 (s, 2H), 1.39 (12H) 84.0 ppm 30.6 ppm
2d δ 7.66 (d, J = 1.8 Hz, 1H), 4.57 (s, 2H), 1.39 (12H) 84.0 ppm 30.6 ppm
2a Data not fully reported 84.0 ppm (estimated) ~30 ppm (estimated)

Key Observations :

  • The methyl group in 2g causes minimal perturbation to the aromatic proton signals compared to 2d (chloro-substituted), indicating similar electron-withdrawing effects are negligible in the boronate ester’s NMR profile .
  • The $^{11}$B-NMR signals (~30 ppm) are consistent across analogs, confirming the stability of the pinacol boronate group regardless of substituents .

Commercial Availability and Industrial Relevance

  • In contrast, analogs like 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole () are available industrially, reflecting demand for heterocyclic boronate esters .

Biological Activity

(2-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol is a compound that belongs to the class of boron-containing organic compounds. Its unique structure provides it with various biological activities that have been the focus of recent research. This article aims to summarize the biological activity of this compound based on current literature and research findings.

  • Chemical Formula: C17H25BO5
  • Molecular Weight: 320.19 g/mol
  • CAS Number: 1045808-11-4

The biological activity of this compound is largely attributed to the presence of the boron atom, which can interact with various biological targets. Boron-containing compounds have been shown to exhibit inhibitory effects on enzymes and can modulate cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Enzyme Inhibition:
    • The compound has demonstrated potential as an inhibitor of certain proteases, including those involved in viral replication such as SARS-CoV-2's main protease (Mpro). In vitro assays indicated that compounds with similar structures could inhibit Mpro activity by approximately 23% at a concentration of 20 µM .
  • Anticancer Properties:
    • Research has indicated that boron-containing compounds can exhibit anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. Case studies on related compounds suggest that they may target cancer cell lines effectively .
  • Glycosidase Inhibition:
    • The compound has also been evaluated for its ability to inhibit glycosidases. Glycosidase inhibitors are significant in managing diseases such as diabetes and certain types of cancer due to their role in carbohydrate metabolism .

Case Studies

Several case studies have explored the biological activity of similar boron-containing compounds:

Case Study 1: SARS-CoV-2 Inhibition

A focused library of β-amido boronic acids was synthesized and tested against SARS-CoV-2 proteases. The study found that certain structural features were critical for effective inhibition, highlighting the importance of molecular design in developing antiviral agents .

Case Study 2: Anticancer Activity

In a study assessing the anticancer potential of borylated methyl cinnamates, it was found that these compounds could significantly inhibit cancer cell proliferation in vitro. The mechanism was linked to their ability to induce oxidative stress within cancer cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits SARS-CoV-2 Mpro by ~23% at 20 µM
Anticancer PropertiesInduces apoptosis in cancer cell lines
Glycosidase InhibitionPotential inhibitor for glycosidases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol
Reactant of Route 2
Reactant of Route 2
(2-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol

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